molecular formula C19H18N2O2 B8676922 2-(6-Ethoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

2-(6-Ethoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No. B8676922
M. Wt: 306.4 g/mol
InChI Key: FVOGQAFOVBQHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07365066B2

Procedure details

To a solution of 6-ethoxy-4-methyl-quinoline (360 mg, 2.0 mmol) in THF at −78° C. add 1.5M lithium diisopropylamide (4.6 ml, 7.0 mmol) dropwise and stir for 1 hour. 6-Methyl-pyridine-2-carboxylic acid methoxy-methyl-amide (430 mg, 2.4 mmol) is then added, and the mixture stirred for 30 minutes at −78° C. before quenching with 1N HCl (5 ml). Neutralize with saturated aqueous NaHCO3 and extract with EtOAc (3×50 ml). The organic phase is then dried with MgSO4 and concentrated in vacuo. The crude product was chromatographed on silica gel (elute with 50/50 Hexane/EtOAc) to give 120 mg (20%) of the title compound. MS ES+ m/e 307.1 (M+1).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH3:14])[CH3:2].C([N-]C(C)C)(C)C.[Li+].CON(C)[C:26]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=1)=[O:27]>C1COCC1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH2:14][C:26]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=1)=[O:27])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C(C)OC=1C=C2C(=CC=NC2=CC1)C
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
430 mg
Type
reactant
Smiles
CON(C(=O)C1=NC(=CC=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
before quenching with 1N HCl (5 ml)
EXTRACTION
Type
EXTRACTION
Details
Neutralize with saturated aqueous NaHCO3 and extract with EtOAc (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (elute with 50/50 Hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C=C2C(=CC=NC2=CC1)CC(=O)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.